3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy-

Description

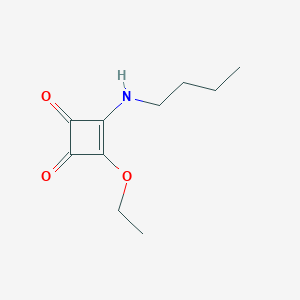

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- (hereafter referred to as Compound 2) is a monosquaramide synthesized via nucleophilic substitution of 3,4-diethoxycyclobutene-1,2-dione with n-butylamine. The reaction proceeds in ethanol at room temperature, yielding a white solid with an 86.6% yield . Its structure features a butylamino group at position 3 and an ethoxy group at position 4 on the cyclobutene-dione core. The compound has demonstrated anti-leishmanial activity, making it a candidate for parasitic disease research .

Properties

IUPAC Name |

3-(butylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-5-6-11-7-8(12)9(13)10(7)14-4-2/h11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUBBVMEUMOLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=O)C1=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- typically involves the reaction of cyclobutene-1,2-dione with butylamine and ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as recrystallization, distillation, or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The butylamino and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Position 3 and 4

3-(Benzylamino)-4-ethoxy-3-cyclobutene-1,2-dione (Compound A)

- Structure: Benzylamino group replaces butylamino at position 3.

- Molecular Formula: C₁₃H₁₃NO₃ (MW: 231.25) .

- Properties : The benzyl group introduces aromaticity, increasing molecular weight and hydrophobicity compared to Compound 2. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Applications: Limited data on biological activity, but structural analogs are explored in medicinal chemistry for their electron-deficient cores .

3-((3-(Dimethylamino)propyl)(methyl)amino)-4-ethoxy-3-cyclobutene-1,2-dione (Compound 17)

- Structure: A disquaramide with dimethylamino propyl methylamino at position 3.

- Synthesis Yield : 78.7% via reaction with N1,N1,N3-trimethylpropane-1,3-diamine .

- Lower yield compared to Compound 2 suggests steric hindrance during synthesis .

3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione (Compound B)

- Structure: Hydroxyethylamino group at position 4, ethoxy at position 3.

- Molecular Formula: C₈H₁₁NO₄ (MW: 185.18) .

- Properties : The hydroxyethyl group introduces hydrogen-bonding capability, improving aqueous solubility. This contrasts with Compound 2’s hydrophobic butyl chain.

- Applications : Used in squaric acid derivative research, particularly in dye-sensitized solar cells due to its polar substituents .

Functional Group Modifications

Hydrolysis Product: 3-(Butylamino)-4-hydroxycyclobutene-1,2-dione

- Structure : Ethoxy group replaced by hydroxyl at position 4.

- Synthesis Yield : 89% via hydrolysis of Compound 2 .

- Properties : The hydroxyl group increases acidity (pKa ~3–4) and solubility in water. This derivative is less stable under acidic conditions compared to Compound 2, which retains ethoxy’s electron-withdrawing stabilization .

3-(tert-Butylamino)-4-ethoxy-3-cyclobutene-1,2-dione (Compound 19)

- Structure: tert-Butylamino replaces n-butylamino at position 3.

- Properties : Increased steric bulk from tert-butyl may hinder intermolecular interactions, reducing crystallization tendency. Electronic effects are similar to Compound 2, but metabolic stability could differ due to hindered enzymatic cleavage .

Electronic and Steric Effects

- Electron-Donating vs. Ethoxy (Compound 2): Electron-withdrawing ethoxy stabilizes the dione core, making it less reactive toward nucleophiles compared to hydroxy-substituted analogs .

- Steric Effects :

- Bulky substituents (e.g., benzyl in Compound A) reduce reaction yields in subsequent derivatization steps, as seen in disquaramide synthesis (Compound 17: 78.7% vs. Compound 2: 86.6%) .

Biological Activity

3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- CAS Number : Not available in the search results but can be derived from its structure.

Biological Activities

Research indicates that 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting it may be useful in developing new antimicrobial agents.

- Antiviral Properties : Preliminary studies indicate that it may possess antiviral characteristics, though more extensive testing is required to confirm its efficacy against specific viruses .

- Anticancer Potential : Initial screenings conducted by the National Cancer Institute (NCI) revealed modest antitumor activity against certain cancer cell lines, including HeLa cells. However, significant cytotoxic effects were not observed .

The mechanism through which 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- exerts its biological effects is not fully elucidated. It is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

- Study on Anticancer Activity : In vitro assays conducted on various cancer cell lines indicated that while some derivatives exhibited weak to moderate activity, others showed no significant effect on cell viability .

- Antimicrobial Testing : The compound was tested against a panel of bacterial strains using standard disk diffusion methods. Results indicated a spectrum of activity with varying degrees of inhibition noted across different strains.

Comparative Analysis

A comparison of the biological activities among related compounds can provide insight into structure-activity relationships (SAR). The table below summarizes findings from various studies:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- | Moderate | Preliminary | Weak |

| Related Cyclobutene Derivative A | High | Confirmed | Moderate |

| Related Cyclobutene Derivative B | Low | Negative | Significant |

Synthetic Routes

The synthesis of 3-Cyclobutene-1,2-dione, 3-(butylamino)-4-ethoxy- typically involves reactions between cyclobutene derivatives and butylamine in the presence of solvents like ethanol under controlled conditions to optimize yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.